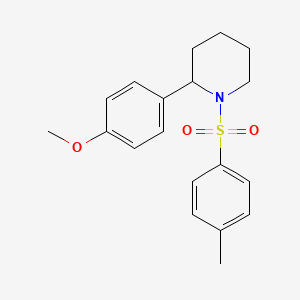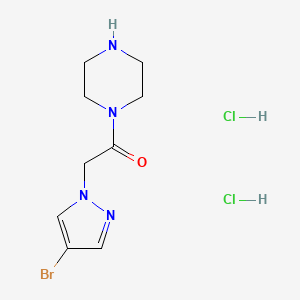
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is a chemical compound that features a tert-butyl group, a carbamate functional group, and a chiral center
Preparation Methods
The synthesis of tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Vilsmeier Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
N-Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Horner-Wadsworth-Emmons Olefination:
Chemical Reactions Analysis
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection: The tert-butyl carbamate protecting group can be removed using hydrogen chloride gas in solvent-free conditions.
Scientific Research Applications
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate has diverse applications in scientific research:
Drug Design: It serves as a precursor in the synthesis of biologically active natural products and potential drug candidates.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Material Synthesis: It is employed in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in chemical reactions with target molecules. The carbamate group, for instance, can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butyl((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and is used in the synthesis of biologically active natural products.
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate: This compound has applications in drug design and material synthesis.
The uniqueness of this compound lies in its specific structural features and the versatility of its functional groups, which enable a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C12H21ClNO3- |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
N-tert-butyl-N-[(3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14(11(16)17)12(3,4)5/h8,10H,6-7H2,1-5H3,(H,16,17)/p-1/t8-,10-/m0/s1 |
InChI Key |
URCXKDJGFMFKMS-WPRPVWTQSA-M |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)CCl)N(C(=O)[O-])C(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)CCl)N(C(=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)

![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)




![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)
![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)

![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
